

confirming the safety and efficacy of diisostearyl malate in long-term use studies

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Compound of Interest

Compound Name: *Diisostearyl malate*

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Diisostearyl Malate: A Comparative Guide to Long-Term Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **Diisostearyl Malate**, focusing on its long-term safety and efficacy as a cosmetic ingredient. It compares its performance with common alternatives and includes detailed experimental protocols for key safety assessments.

Overview of Diisostearyl Malate

Diisostearyl Malate is the diester of isostearyl alcohol and malic acid. It functions primarily as a skin-conditioning agent and emollient in a wide array of cosmetic and personal care products, from lipsticks to skin creams. Its chemical structure, featuring branched chains, imparts a unique non-greasy, silky feel and excellent spreadability. It is valued for its ability to form a protective layer on the skin, preventing water loss and enhancing the texture of formulations.[1][2][3]

Long-Term Safety Profile

The long-term safety of **Diisostearyl Malate** has been thoroughly evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[4][5] The assessment relied on a comprehensive review of toxicological data for **Diisostearyl Malate** and structurally related dialkyl malates.

Key Safety Endpoints:

- **Dermal Irritation and Sensitization:** **Diisostearyl Malate** is considered non-irritating and non-sensitizing. This conclusion is supported by robust clinical data.[\[4\]](#)
- **Genotoxicity:** In a reverse mutation assay (Ames test), **Diisostearyl Malate** was found to be non-mutagenic, both with and without metabolic activation.
- **Systemic Toxicity:** No adverse effects were observed in repeated dose and developmental studies of chemically similar dialkyl malate compounds.[\[4\]](#)

While the safety record is strong, isolated case studies have suggested a potential link between **Diisostearyl Malate** and lip dermatitis in a few individuals, highlighting the importance of continued vigilance and patch testing in sensitive populations.

Quantitative Safety Data Summary

Test	Species/System	Concentration	Result	Citation
Human Repeat Insult Patch Test (HRIPT)	Human	100% (neat)	No irritation or sensitization	[6]
Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i>	Up to 5000 µg/plate	Not mutagenic	
Maximum Reported Use Concentration (Lipstick)	Cosmetic Formulation	Up to 82%	Deemed safe for use	[6]

Efficacy and Performance

Diisostearyl Malate's efficacy is rooted in its multifunctional properties as an emollient and formulation enhancer.

- **Moisturization and Occlusion:** It forms a hydrophobic barrier on the skin's surface, which reduces transepidermal water loss (TEWL) and helps maintain skin hydration.[\[1\]](#)[\[3\]](#) This

occlusive property is key to its function in products for dry skin.

- **Texture and Sensory Feel:** It provides a characteristic silky, non-greasy feel, improving the aesthetics and consumer acceptance of skincare products.[1] Its medium viscosity makes it an excellent dispersant for pigments in color cosmetics like lipsticks.[5]
- **Formulation Stability:** It exhibits better oxidative stability compared to some traditional emollients like castor oil, reducing the likelihood of rancidity over time.

Comparison with Alternative Emollients

Diisostearyl Malate offers a unique balance of properties compared to other common emollients. The following table provides a comparative overview based on typical characteristics.

Emollient	Primary Function	Sensory Feel	Occlusivity	Source	Key Considerations
Diisostearyl Malate	Emollient, Dispersant	Silky, Non-greasy	Moderate	Synthetic	Excellent for elegant textures and pigment suspension.
Petrolatum	Occlusive, Skin Protectant	Heavy, Greasy	Very High	Mineral	Gold standard for occlusivity; can feel heavy on the skin. [7] [8] [9]
Lanolin	Emollient, Occlusive	Rich, Tacky	High	Animal (Sheep's Wool)	Highly effective moisturizer but can be a potential allergen for those with wool sensitivities. [1] [10] [11] [12]
Shea Butter	Emollient, Occlusive	Rich, Buttery	Moderate to High	Plant (Shea Nut)	Contains beneficial fatty acids and vitamins; texture can be heavy and temperature-sensitive. [6] [13] [14] [15]
Dimethicone	Occlusive, Skin	Silky, Smooth, Dry-	Moderate	Synthetic	Forms a gas-permeable

Protectant

finish

barrier;
provides
excellent slip
but no
nutritional
value.[2][4][5]
[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of safety. Below are generalized protocols for key experiments cited in the safety assessment of **Diisostearyl Malate**.

Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a test material to cause skin irritation and/or allergic contact sensitization after repeated application.[3][18][19][20]

Methodology:

- Panel Selection: A panel of 50-200 human volunteers is recruited. A significant portion (e.g., 25-50%) may include individuals who self-identify as having sensitive skin.[3] All participants provide informed consent.[21]
- Induction Phase (3 weeks):
 - A patch (occlusive or semi-occlusive) containing a measured amount of the test material (e.g., 0.2g of 100% **Diisostearyl Malate**) is applied to a designated site on the upper back.[6][19]
 - The patch remains in place for 24-48 hours.[18]
 - After removal, the site is graded for any visible skin reaction (erythema, edema) by a trained technician or dermatologist.
 - This application process is repeated nine times over three weeks to the same site.[3]

- Rest Phase (2 weeks): A "rest" period of 10-21 days follows the induction phase, during which no patches are applied.[3] This allows for the development of any potential sensitization.
- Challenge Phase (Week 6):
 - A challenge patch with the test material is applied to a new, previously unpatched (virgin) site on the back.[3][19]
 - The patch is removed after 24-48 hours.
 - The challenge site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours post-application.[19]
- Interpretation: A reaction at the challenge site in the absence of a significant reaction during the induction phase is indicative of sensitization. The absence of reactions suggests the material is not a sensitizer under the test conditions.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*. [22][23][24][25]

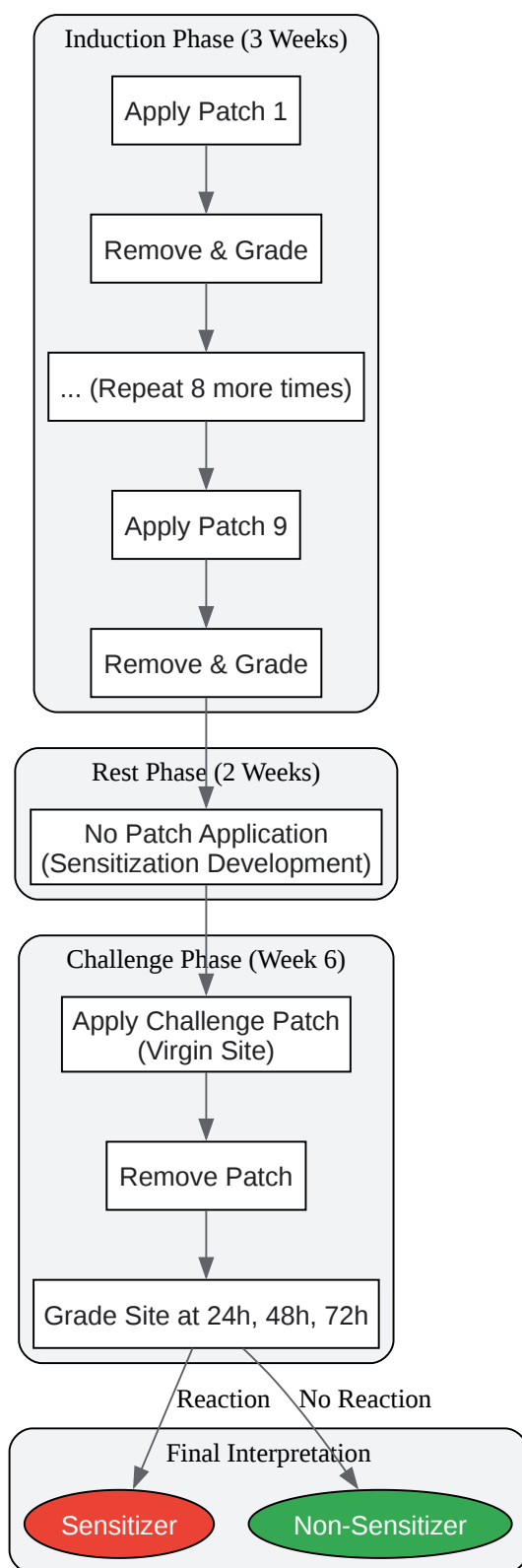
Methodology:

- Strain Selection: Several tester strains of *S. typhimurium* (e.g., TA98, TA100) are selected. These strains are auxotrophic for histidine (cannot produce it) and contain specific mutations that make them sensitive to different types of mutagens.[25]
- Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver homogenate). This mimics how a substance might be metabolized in the body, which can sometimes convert a non-mutagenic substance into a mutagenic one.[25]
- Exposure:
 - The tester strains are exposed to various concentrations of the test material (e.g., **Diisostearyl Malate**) in a liquid suspension.[22][23]

- Positive controls (known mutagens) and negative controls (solvent only) are run concurrently.[\[24\]](#)
- Plating: The bacterial suspension is mixed with a top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and plated onto a minimal glucose agar plate, which lacks histidine.[\[25\]](#)
- Incubation: Plates are incubated at 37°C for 48-72 hours.[\[25\]](#)
- Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize their own histidine) will grow and form visible colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[23\]](#)

Visualization of Experimental Workflow

While this document cannot generate a dynamic image, the following DOT script describes the logical flow of the Human Repeat Insult Patch Test (HRIPT).



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Caption: Logical workflow of the Human Repeat Insult Patch Test (HRIPT).

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